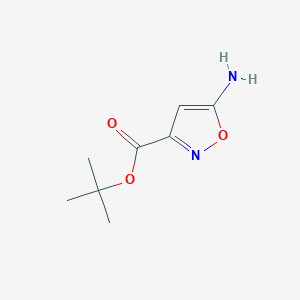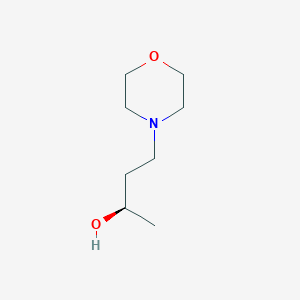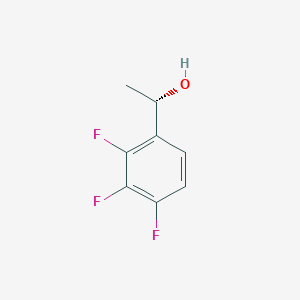
3,5-Dibromo-2-methylisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-methylisonicotinaldehyde: is an organic compound with the molecular formula C7H5Br2NO It is a derivative of isonicotinaldehyde, where the 3rd and 5th positions on the aromatic ring are substituted with bromine atoms, and the 2nd position is substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methylisonicotinaldehyde typically involves the bromination of 2-methylisonicotinaldehyde. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity compounds.
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Dibromo-2-methylisonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents used.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 3,5-dibromo-2-methylisonicotinic acid.
Reduction: Formation of 3,5-dibromo-2-methylisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,5-Dibromo-2-methylisonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of Schiff bases and other coordination compounds.
Biology: In biological research, this compound can be used to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and DNA.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or drug intermediates. Its brominated structure may impart unique biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dibromo-2-methylisonicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms may enhance the compound’s ability to form halogen bonds with target molecules, influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
3,5-Dibromo-2-methylbenzaldehyde: Similar structure but lacks the isonicotinaldehyde moiety.
3,5-Dibromo-2-methylisonicotinic acid: An oxidized derivative of 3,5-Dibromo-2-methylisonicotinaldehyde.
3,5-Dibromo-2-methylisonicotinalcohol: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the isonicotinaldehyde ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C7H5Br2NO |
|---|---|
分子量 |
278.93 g/mol |
IUPAC名 |
3,5-dibromo-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5Br2NO/c1-4-7(9)5(3-11)6(8)2-10-4/h2-3H,1H3 |
InChIキー |
SLEMLPPTGWNMOC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1Br)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


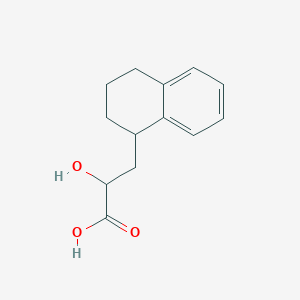
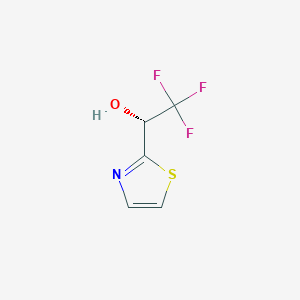
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)
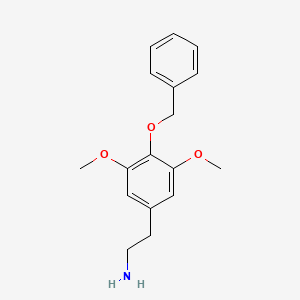
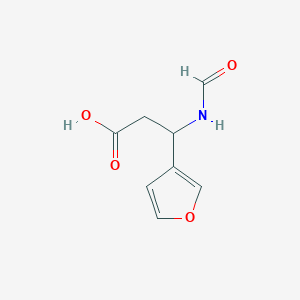
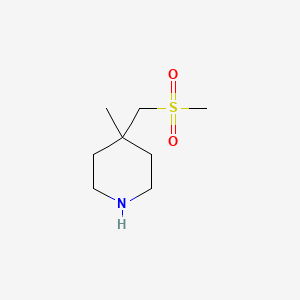
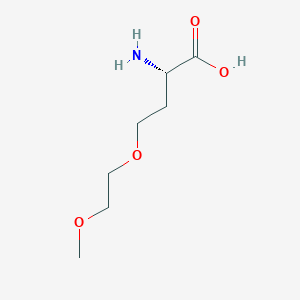

![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
